3,4-Dimethoxy-5-phenoxybenzaldehyde
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Overview
Description
Benzaldehyde, 3,4-dimethoxy-5-phenoxy- is an aromatic aldehyde with the molecular formula C15H14O4. It is a derivative of benzaldehyde, where the benzene ring is substituted with methoxy and phenoxy groups. This compound is known for its pleasant aroma and is used in various applications, including as a flavoring agent and in the synthesis of other chemical compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzaldehyde, 3,4-dimethoxy-5-phenoxy- can be synthesized through several methods. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with phenol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient catalytic processes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the scalability of the production process .
Types of Reactions:
Oxidation: Benzaldehyde, 3,4-dimethoxy-5-phenoxy- can undergo oxidation reactions to form the corresponding carboxylic acid.
Reduction: Reduction of this compound can yield the corresponding alcohol.
Substitution: The methoxy and phenoxy groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed:
Oxidation: 3,4-Dimethoxy-5-phenoxybenzoic acid.
Reduction: 3,4-Dimethoxy-5-phenoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Benzaldehyde, 3,4-dimethoxy-5-phenoxy- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of Benzaldehyde, 3,4-dimethoxy-5-phenoxy- involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes. The compound’s antioxidant properties are likely due to its ability to scavenge free radicals and inhibit oxidative stress pathways .
Comparison with Similar Compounds
Benzaldehyde, 3,4-dimethoxy-: This compound lacks the phenoxy group and has different chemical properties.
Benzaldehyde, 4-hydroxy-3,5-dimethoxy-:
Uniqueness: Benzaldehyde, 3,4-dimethoxy-5-phenoxy- is unique due to the presence of both methoxy and phenoxy groups, which confer specific chemical properties and reactivity. This makes it valuable in various synthetic and industrial applications .
Properties
CAS No. |
4664-59-9 |
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Molecular Formula |
C15H14O4 |
Molecular Weight |
258.27 g/mol |
IUPAC Name |
3,4-dimethoxy-5-phenoxybenzaldehyde |
InChI |
InChI=1S/C15H14O4/c1-17-13-8-11(10-16)9-14(15(13)18-2)19-12-6-4-3-5-7-12/h3-10H,1-2H3 |
InChI Key |
AICDGSYRYLHFMH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=O)OC2=CC=CC=C2)OC |
Origin of Product |
United States |
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